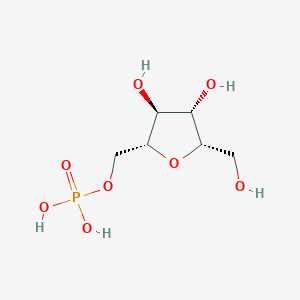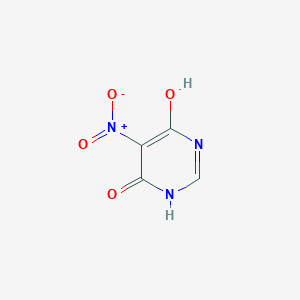
N-Cyanoacetyl-N'-isobutylurea
Vue d'ensemble
Description
N-Cyanoacetyl-N’-isobutylurea is a chemical compound with the molecular formula C8H13N3O2. It is used primarily in proteomics research and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyanoacetyl-N’-isobutylurea typically involves the cyanoacetylation of amines. One common method is the reaction of isobutylamine with cyanoacetic acid derivatives under controlled conditions. The reaction can be carried out without solvents at room temperature or with mild heating .
Industrial Production Methods
Industrial production of N-Cyanoacetyl-N’-isobutylurea often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyanoacetyl-N’-isobutylurea undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with other amines or carbonyl compounds to form heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols.
Catalysts: Acid or base catalysts can be used to facilitate reactions.
Solvents: Common solvents include dimethylformamide, dimethyl sulfoxide, ethanol, and methanol.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are often biologically active and used in medicinal chemistry .
Applications De Recherche Scientifique
N-Cyanoacetyl-N’-isobutylurea is used in:
Chemistry: As a building block for synthesizing heterocyclic compounds.
Biology: In proteomics research to study protein interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Cyanoacetyl-N’-isobutylurea involves its ability to act as a nucleophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. These interactions can modulate biological pathways and have therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyanoacetyl-N’-methylurea
- N-Cyanoacetyl-N’-ethylurea
- N-Cyanoacetyl-N’-propylurea
Uniqueness
N-Cyanoacetyl-N’-isobutylurea is unique due to its specific isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
2-cyano-N-(2-methylpropylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-7(12)3-4-9/h6H,3,5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGNFMQFABXFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402170 | |
| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59341-75-2 | |
| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Cyanoacetyl-N'-isobutylurea in organic synthesis?
A1: this compound serves as a key intermediate in the synthesis of 1-alkyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-diones []. These pyrimidine derivatives are important heterocyclic compounds with potential biological activities, making their synthesis pathways highly relevant. The use of this compound provides a route to these compounds, confirming the structure of this intermediate through NMR studies is crucial for understanding and optimizing the overall synthesis. []
Q2: How was the structure of this compound confirmed?
A2: The research paper highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound []. While the specific NMR data is not presented in the abstract, this technique allows researchers to analyze the compound's structure by observing the magnetic properties of its atomic nuclei. This confirmation is crucial as it validates the synthetic route to the desired pyrimidine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14361.png)





![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)


